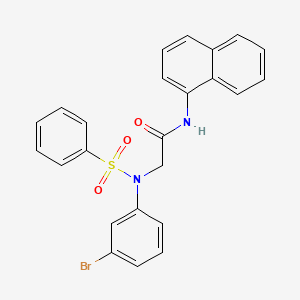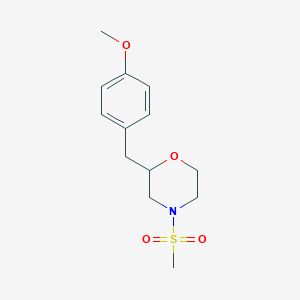
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as CI994, is a synthetic compound that has been studied for its potential as an anticancer agent. The compound belongs to the class of compounds called histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors have been shown to have anticancer properties by inhibiting the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide involves the inhibition of HDAC enzymes, which leads to changes in gene expression. HDAC inhibitors have been shown to induce the expression of genes that are important for cell cycle arrest, apoptosis, and differentiation. In addition, HDAC inhibition can lead to the acetylation of non-histone proteins, which can also contribute to the anticancer effects of these compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to a decrease in cell proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to induce differentiation in cancer cells, leading to a more normal phenotype.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide is that it has been extensively studied in preclinical models, and has demonstrated activity against a variety of cancer types. In addition, the compound has a well-defined mechanism of action, which makes it a useful tool for studying the role of HDAC enzymes in cancer biology. One limitation of this compound is that it has not yet been approved for clinical use, which limits its potential for translation to the clinic.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the development of biomarkers that can predict response to this compound treatment. In addition, there is ongoing research to identify new HDAC inhibitors with improved activity and selectivity for specific HDAC enzymes. Finally, there is interest in studying the role of HDAC enzymes in other disease states, such as neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide involves the reaction of 2-chloro-4-iodophenylamine with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In preclinical studies, this compound has demonstrated activity against a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-15-4-3-12(18)8-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNCUGNSJWZBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B6001849.png)

![7-(2-methoxyethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001856.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B6001863.png)

![6-bromo-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B6001889.png)
![(2-ethoxy-5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)methanol](/img/structure/B6001896.png)
![ethyl [(3-cyano-5-nitropyridin-2-yl)thio]acetate](/img/structure/B6001899.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6001924.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6001929.png)
![N-(3-methylphenyl)-4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]-1-piperidinecarbothioamide](/img/structure/B6001933.png)
![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6001949.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6001955.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001961.png)
